molecular formula C18H21ClN2O4S B259540 2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-(2-methoxyethyl)acetamide

2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-(2-methoxyethyl)acetamide

Cat. No.: B259540
M. Wt: 396.9 g/mol
InChI Key: JTEXNJPWXONVKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-(2-methoxyethyl)acetamide is an organic compound with a complex structure that includes benzyl, chloro-benzenesulfonyl, and methoxy-ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-(2-methoxyethyl)acetamide typically involves multiple steps. One common method includes the reaction of benzylamine with 4-chloro-benzenesulfonyl chloride to form the intermediate benzyl-(4-chloro-benzenesulfonyl)-amine. This intermediate is then reacted with N-(2-methoxy-ethyl)-acetamide under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-(2-methoxyethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The benzyl and chloro groups may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl-(4-chloro-benzenesulfonyl)-amine
  • 2-(4-chloro-benzenesulfonyl)-2-p-tolylazo-methane
  • 4-chloro-benzenesulfonyl chloride

Uniqueness

2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-(2-methoxyethyl)acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxy-ethyl group distinguishes it from other similar compounds, potentially enhancing its solubility and bioavailability.

Properties

Molecular Formula

C18H21ClN2O4S

Molecular Weight

396.9 g/mol

IUPAC Name

2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-(2-methoxyethyl)acetamide

InChI

InChI=1S/C18H21ClN2O4S/c1-25-12-11-20-18(22)14-21(13-15-5-3-2-4-6-15)26(23,24)17-9-7-16(19)8-10-17/h2-10H,11-14H2,1H3,(H,20,22)

InChI Key

JTEXNJPWXONVKP-UHFFFAOYSA-N

SMILES

COCCNC(=O)CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

COCCNC(=O)CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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